molecular formula C16H18ClNO2S B10962638 4-(butan-2-yl)-N-(2-chlorophenyl)benzenesulfonamide

4-(butan-2-yl)-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B10962638
M. Wt: 323.8 g/mol
InChI Key: MSUKHRDAATVWON-UHFFFAOYSA-N
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Description

4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a butan-2-yl group and a 2-chlorophenyl group, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1-sulfonyl chloride, 2-chloroaniline, and butan-2-yl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes, disrupting their function and inhibiting bacterial growth.

    Pathways Involved: It may interfere with the synthesis of essential biomolecules in bacteria, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butan-2-yl)-N-(2-methylphenyl)benzene-1-sulfonamide
  • 4-(butan-2-yl)-N-(2-fluorophenyl)benzene-1-sulfonamide
  • 4-(butan-2-yl)-N-(2-bromophenyl)benzene-1-sulfonamide

Uniqueness

4-(butan-2-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is unique due to the presence of the 2-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

4-butan-2-yl-N-(2-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-3-12(2)13-8-10-14(11-9-13)21(19,20)18-16-7-5-4-6-15(16)17/h4-12,18H,3H2,1-2H3

InChI Key

MSUKHRDAATVWON-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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